molecular formula C8H9N5O2 B1656611 1-(Benzylideneamino)-3-nitroguanidine CAS No. 5347-90-0

1-(Benzylideneamino)-3-nitroguanidine

Cat. No.: B1656611
CAS No.: 5347-90-0
M. Wt: 207.19 g/mol
InChI Key: YDMQMUIQNOZHAW-UXBLZVDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Benzylideneamino)-3-nitroguanidine is a nitroguanidine derivative characterized by a benzylideneamino (C₆H₅–CH=N–) group attached to the nitroguanidine backbone. This compound belongs to a class of nitroimine-containing guanidines, which are synthesized via condensation reactions between aldehydes and aminonitroguanidine precursors . Its structure confers unique reactivity, particularly in nucleophilic substitution and cyclization reactions, making it a versatile intermediate in agrochemical and pharmaceutical research.

Properties

CAS No.

5347-90-0

Molecular Formula

C8H9N5O2

Molecular Weight

207.19 g/mol

IUPAC Name

2-[(E)-benzylideneamino]-1-nitroguanidine

InChI

InChI=1S/C8H9N5O2/c9-8(12-13(14)15)11-10-6-7-4-2-1-3-5-7/h1-6H,(H3,9,11,12)/b10-6+

InChI Key

YDMQMUIQNOZHAW-UXBLZVDNSA-N

SMILES

C1=CC=C(C=C1)C=NN=C(N)N[N+](=O)[O-]

Isomeric SMILES

C1=CC=C(C=C1)/C=N/N=C(/N)\N[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C=NN=C(N)N[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Biological Activity: The α-ethylbenzyl derivative (1-(α-ethylbenzyl)-3-nitroguanidine) is notable for its cytokinin-like activity in breaking potato tuber dormancy, likely through modulation of cell cycle-related transcripts . In contrast, the thiophene-methyl analogue exhibits isoform-selective enzyme inhibition, highlighting the role of heterocyclic substituents in targeting specific biological pathways .
  • Thermal Stability: The nitroxy-tert-butyl derivative’s high melting point (179–181°C) suggests utility in high-energy materials, whereas antiprotozoal derivatives (e.g., dual benzylideneamino compounds) display lower thermal stability but enhanced solubility as hydrochloride salts .
  • Synthetic Flexibility : Substituents like pyridylmethyl or benzyl groups enable diversification into agrochemicals (e.g., hexahydrotriazine insecticides) or intermediates for further functionalization .

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